(2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
The compound (2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a synthetic small molecule featuring a 2-chloro-6-fluorophenyl group linked via a methanone bridge to a 1,4-diazepane ring. The diazepane’s 4-position is substituted with a sulfonyl group bonded to a 1,3,5-trimethylpyrazole moiety. Key structural attributes include:
- Diazepane core: A 7-membered ring (5 carbons, 2 nitrogens) conferring conformational flexibility.
- Trimethylpyrazole: Introduces steric bulk and modulates electronic properties.
- Halogenated aryl group: The 2-chloro-6-fluorophenyl group likely influences lipophilicity and target binding.
Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing refinement programs like SHELXL for high-resolution data analysis .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O3S/c1-12-17(13(2)22(3)21-12)28(26,27)24-9-5-8-23(10-11-24)18(25)16-14(19)6-4-7-15(16)20/h4,6-7H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMYBJLTOQQYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , with the molecular formula and a molecular weight of 428.91 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that includes a diazepane ring and a pyrazole moiety. The presence of halogen substituents (chlorine and fluorine) is significant as these modifications can enhance biological activity by influencing lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential activities based on similar compounds.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Examples of Related Compounds | Mechanism of Action |
|---|---|---|
| Antiviral | Celecoxib | COX inhibition; anti-inflammatory effects |
| Anticancer | Rimonabant | Cannabinoid receptor modulation |
| Antioxidant | Difenamizole | Free radical scavenging |
| Antidepressant | Fezolamide | H2-receptor agonism |
The biological activity of the pyrazole moiety is attributed to its ability to interact with various biological targets. For instance:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : Some compounds can modulate cannabinoid receptors, leading to analgesic and anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical settings:
- Antiviral Activity : A study on compounds with similar chlorofluorophenyl groups showed significant activity against HIV-1. The presence of specific substituents influenced the binding affinity to reverse transcriptase, suggesting that our compound may exhibit similar antiviral properties .
- Anticancer Properties : Research into fluorinated pyrazole derivatives indicated promising antiproliferative effects against various cancer cell lines (e.g., breast and lung cancer). The mechanism involved apoptosis induction through caspase activation .
- Neuropharmacological Effects : Pyrazole derivatives have been explored for their neuroprotective effects in models of neurodegeneration. The modulation of neurotransmitter systems was observed to alleviate symptoms in experimental models .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The incorporation of the (2-chloro-6-fluorophenyl) group enhances the compound's interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications against cancers such as breast and lung cancer .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties due to the presence of the pyrazole ring system. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib . The sulfonamide group in this compound may further enhance its efficacy by modulating inflammatory pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. For example, docking simulations have indicated that it can effectively bind to enzymes involved in inflammatory processes, potentially leading to the development of new anti-inflammatory agents .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are well-documented, with studies showing that they can scavenge free radicals and reduce oxidative stress in cellular models. This compound's unique structure may contribute to enhanced antioxidant activity, making it a candidate for further investigation in oxidative stress-related diseases .
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of pyrazole derivatives. The calculated hyperpolarizability values suggest that this compound could be utilized in NLO applications, such as in the development of optical devices and sensors . The presence of electron-withdrawing groups like fluorine and chlorine may enhance its NLO responses.
Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives for their anticancer activity against several human cancer cell lines. The results indicated that compounds similar to (2-chloro-6-fluorophenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics .
Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers found that compounds containing the pyrazole structure inhibited pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into a novel therapeutic agent for treating inflammatory diseases such as arthritis .
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), a triazole-based analog. Critical distinctions include:
Structural Implications for Drug Design
- Diazepane vs. In contrast, the triazole’s rigidity may limit adaptability but improve metabolic stability .
- Sulfonyl group variations : The trimethylpyrazole-sulfonyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could enhance selectivity for hydrophobic binding pockets. The phenylsulfonyl group in the analog may engage in π-π stacking with aromatic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
